6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one
Overview
Description
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by a pyrimidinone core substituted with a methyl group at the 6-position and a pentyloxyphenylamino group at the 2-position. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the pentyloxyphenylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylformamide (DMF), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-{[4-(methoxy)phenyl]amino}pyrimidin-4(3H)-one
- 6-Methyl-2-{[4-(ethoxy)phenyl]amino}pyrimidin-4(3H)-one
- 6-Methyl-2-{[4-(butoxy)phenyl]amino}pyrimidin-4(3H)-one
Uniqueness
6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one is unique due to its specific pentyloxyphenylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-methyl-2-(4-pentoxyanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-10-21-14-8-6-13(7-9-14)18-16-17-12(2)11-15(20)19-16/h6-9,11H,3-5,10H2,1-2H3,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKRVVBRYRIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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